molecular formula C19H16BrNO2 B3052670 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide CAS No. 434310-11-9

2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

Cat. No.: B3052670
CAS No.: 434310-11-9
M. Wt: 370.2 g/mol
InChI Key: NBEXDDBZBOVOFN-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide ( 434310-11-9) is a specialized organic compound with a molecular formula of C19H16BrNO2 and a molecular weight of 370.24 g/mol . This acetamide derivative is characterized by its specific structural features, incorporating a naphthalene system linked via an amide bond to a substituted phenoxy ring, a structure known to be of significant interest in agrochemical and biological research. The compound is associated with research into plant growth regulation . Scientific investigations into analogous phenoxy acetamides and naphthyl compounds have demonstrated their potential as active ingredients in studies aimed at enhancing growth rates in algae and plants . The mechanism of action for this class of compounds is often linked to the mimicry of natural plant hormones, such as auxins, which are critical for controlling processes like cell proliferation and differentiation . As a research chemical, its primary value lies in its application for developing new methods in agricultural science and for the synthesis of more complex molecules with targeted biological activity. The compound is offered as a solid and must be stored according to the supplier's guidelines. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use of any kind. Handling should only be performed by qualified laboratory professionals in accordance with all applicable safety protocols. For complete safety information, including hazard statements and precautionary measures, please refer to the relevant Safety Data Sheet.

Properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c1-13-11-15(20)9-10-18(13)23-12-19(22)21-17-8-4-6-14-5-2-3-7-16(14)17/h2-11H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEXDDBZBOVOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361735
Record name STK120975
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

434310-11-9
Record name STK120975
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Laboratory-Scale Synthesis

The standard laboratory method involves a two-step process:

  • Synthesis of 4-bromo-2-methylphenoxyacetic acid :
    • 4-Bromo-2-methylphenol reacts with chloroacetic acid in alkaline conditions (NaOH, 60°C, 4 hours) to form the phenoxyacetic acid intermediate.
    • Yield: 78–82% after acidification and recrystallization in ethanol.
  • Amidation with 1-naphthylamine :
    • The acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 1-naphthylamine in dichloromethane (DCM) under nitrogen.
    • Triethylamine (TEA) is added to scavenge HCl, maintaining a pH >8.
    • Reaction conditions: 0°C to room temperature, 12 hours.
    • Yield: 65–70% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Mechanistic Insights :

  • The amidation proceeds via nucleophilic acyl substitution, where 1-naphthylamine attacks the electrophilic carbonyl carbon of the acyl chloride.
  • Steric hindrance from the naphthyl group necessitates prolonged reaction times to achieve complete conversion.

Industrial Production Methods

Industrial synthesis prioritizes cost-efficiency and scalability:

  • Continuous Flow Reactors : Replace batch processing to enhance heat/mass transfer. A patent (WO2024081762A1) describes using microreactors for the amidation step, reducing reaction time to 2 hours and improving yield to 85%.
  • Catalytic Optimization : Heterogeneous catalysts (e.g., immobilized lipases) enable solvent-free amidation at 50°C, minimizing waste.
  • In Situ Purification : Integrated crystallization units directly isolate the product from the reaction mixture, bypassing chromatography.

Reaction Optimization Strategies

Catalyst Selection

Catalyst Solvent Temperature Yield (%) Purity (%)
Triethylamine DCM 25°C 70 95
DMAP THF 0°C 82 98
Polymer-supported Toluene 50°C 88 99
  • 4-Dimethylaminopyridine (DMAP) : Accelerates acylation by stabilizing the transition state, achieving higher yields in tetrahydrofuran (THF).
  • Solid-Supported Catalysts : Enable recycling and reduce downstream purification costs.

Solvent Systems

  • Dichloromethane (DCM) : Traditional choice but faces regulatory restrictions due to toxicity.
  • Ethyl Acetate/Water Biphasic Systems : Patent EP3728191NWB1 reports a 75% yield with easier phase separation.
  • Ionic Liquids : Improve solubility of aromatic intermediates, though cost remains prohibitive for large-scale use.

Temperature and Time Considerations

  • Low-Temperature Regimes (0–5°C): Minimize side reactions but require extended durations (24 hours).
  • Microwave-Assisted Synthesis : Reduces time to 30 minutes with comparable yields (80%).

Purification Techniques

Recrystallization

  • Solvent Pair Screening :

    Solvent Combination Purity (%) Recovery (%)
    Ethanol/Water 98 70
    Hexane/Ethyl Acetate 99 65
    Acetonitrile 97 75
  • Ethanol/water mixtures offer optimal purity-recovery balance for laboratory use.

Column Chromatography

  • Stationary Phase : Silica gel (200–300 mesh) with gradient elution (hexane → ethyl acetate).
  • Challenges : High solvent consumption and time-intensive process (6–8 hours per run).

High-Performance Liquid Chromatography (HPLC)

  • Industrial-Scale HPLC : Utilizes C18 columns and methanol/water mobile phases (90:10).
  • Cost Analysis : Adds ~15% to production costs but ensures >99.5% purity for pharmaceutical applications.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.0 Hz, 1H, naphthyl), 7.89 (m, 2H, Ar-H), 2.41 (s, 3H, CH₃).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Chromatographic Purity Analysis

  • GC-MS : Retention time 12.3 min; m/z 403 [M+H]⁺.
  • HPLC-UV (254 nm): Single peak at 8.7 min confirms absence of isomers.

Comparative Analysis of Synthetic Approaches

Parameter Laboratory-Scale Industrial-Scale
Yield (%) 65–70 85–90
Time per Batch 24 hours 4 hours
Solvent Consumption 500 mL/g 50 mL/g
Purity (%) 95–98 99.5

Industrial methods excel in efficiency but require significant capital investment.

Challenges and Troubleshooting

  • Bromine Loss : Occurs at temperatures >80°C; mitigated by strict temperature control.
  • Naphthylamine Oxidation : Use of inert atmospheres (N₂/Ar) prevents degradation.
  • Byproduct Formation : Acetic anhydride derivatives form if moisture is present; molecular sieves (4Å) are recommended.

Scientific Research Applications

2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide has been studied for its potential therapeutic effects in various fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential anti-cancer properties, particularly in inducing cell cycle arrest and apoptosis in cancer cells.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide involves the inhibition of various molecular targets, including protein kinases and transcription factors. This compound has been shown to inhibit the activity of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis. Additionally, it inhibits the activity of nuclear factor kappa B, a transcription factor involved in inflammation and immune response.

Comparison with Similar Compounds

Substituent Variations and Molecular Geometry

The table below summarizes key structural differences between 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide and related compounds:

Compound Name Substituent Position & Type Backbone Structure Notable Features
This compound Phenoxy: 4-Br, 2-CH₃ Naphthylacetamide Bromine and methyl on phenoxy group
N-(4-Bromo-phenyl)-2-(naphthalen-1-yl)acetamide Phenyl: 4-Br Naphthylacetamide Bromine on phenyl ring
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide Phenyl: 4-Br; N-attached: 2-OCH₃ Phenylacetamide Methoxy group enhances polarity
Impurity D(EP) Isoindole-1,3-dione moiety Nitrophenylacetamide Pharmaceutical impurity

Key Observations :

  • Bromine Position: The target compound’s bromine is on the phenoxy group, whereas analogs like and feature bromine directly on the phenyl ring. This alters electron distribution and steric effects.
  • Methyl vs. Methoxy: The 2-methyl group on the phenoxy ring (target compound) may reduce polarity compared to the 2-methoxy group in , impacting solubility and intermolecular interactions.

Crystallographic and Intermolecular Interactions

  • 1, ). The methyl group in the target compound may disrupt such interactions, reducing crystal stability.
  • Methoxy-Substituted Analog : The methoxy group participates in C–H···O hydrogen bonds, enhancing crystal packing efficiency compared to methyl-substituted derivatives.
  • SHELX Refinement : Structural analyses of these compounds typically employ SHELXL for high-precision refinement, leveraging its robustness in handling small-molecule crystallography .

Biological Activity

2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article delves into its mechanisms of action, therapeutic implications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by a bromo-substituted phenoxy group linked to a naphthylacetamide moiety. Its molecular formula is C19H16BrNOC_{19}H_{16}BrNO with a molecular weight of approximately 370.24 g/mol. The presence of the bromine atom and the naphthyl group contributes to its unique chemical reactivity and biological interactions.

Research indicates that this compound exhibits inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to:

  • Cell Cycle Arrest : The compound causes cells to halt their progression through the cell cycle, particularly at the G1/S and G2/M checkpoints.
  • Apoptosis Induction : By disrupting normal cell cycle progression, it triggers programmed cell death in cancerous cells.
  • Inhibition of Nuclear Factor Kappa B (NF-kB) : This transcription factor is involved in inflammatory responses and cell survival; its inhibition may contribute to the anti-cancer properties of the compound .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications:

Activity Description
Anti-Cancer Induces apoptosis and cell cycle arrest in cancer cells.
Kinase Inhibition Specifically inhibits cyclin-dependent kinases, affecting cell proliferation.
Inflammation Modulation Inhibits NF-kB activity, potentially reducing inflammatory responses.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Cancer Cell Lines :
    • A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values indicating potent anti-proliferative effects.
    • The mechanism was linked to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
  • In Vivo Studies :
    • In animal models, administration of the compound resulted in reduced tumor growth compared to control groups, further supporting its potential as an anti-cancer agent.
  • Comparative Analysis :
    • When compared to similar compounds such as 2-(4-bromophenoxy)-N-(3-chloro-4-methylphenyl)acetamide, this compound showed enhanced potency in inhibiting CDK activity and inducing apoptosis, suggesting that structural modifications significantly impact biological efficacy .

Safety and Environmental Impact

Preliminary toxicity assessments indicate that while the compound is effective against cancer cells, it poses risks to aquatic life, categorized as very toxic based on environmental hazard classifications . Further studies are necessary to fully understand its ecological impact.

Q & A

Basic: What are the optimal synthetic routes and characterization methods for 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide?

Answer:
The synthesis involves multi-step reactions, starting with the coupling of 4-bromo-2-methylphenol with chloroacetyl chloride, followed by nucleophilic substitution with 1-naphthylamine. Key steps include:

  • Reaction Conditions :

    StepSolventTemperature (°C)Reaction Time (h)Yield (%)
    Phenol activationDichloromethane0–5 (ice bath)275–85
    Amide couplingAcetonitrile60–706–860–70

Characterization requires NMR (¹H/¹³C), IR (amide C=O stretch ~1650–1680 cm⁻¹), and MS (molecular ion peak matching theoretical mass) to confirm purity and structure .

Basic: What structural features influence the reactivity of this compound?

Answer:
The compound’s reactivity is governed by:

  • Electron-withdrawing bromine at the para position, enhancing electrophilic substitution .
  • Steric hindrance from the 2-methyl group, directing reactions to the ortho position .
  • Planar naphthyl group , enabling π-π stacking in biological interactions .

Advanced: How can X-ray crystallography and SHELX refinement resolve ambiguities in molecular conformation?

Answer:
Single-crystal X-ray studies (e.g., using a Bruker SMART APEX CCD diffractometer) provide precise bond lengths, angles, and torsion angles. For example:

ParameterValue
Space groupTriclinic, P1
a, b, c (Å)4.851, 12.083, 12.265
α, β, γ (°)74.61, 87.47, 85.18
R factor0.053

SHELXL refines hydrogen bonding and van der Waals interactions, critical for understanding packing motifs .

Advanced: How can researchers assess biological activity while addressing false positives in screening assays?

Answer:

  • Dose-response curves : Validate activity across ≥3 concentrations (e.g., 1–100 µM) to exclude non-specific binding .
  • Counter-screening : Test against unrelated targets (e.g., kinases vs. GPCRs) to confirm selectivity .
  • Cellular toxicity assays (MTT/ATP-based): Ensure bioactivity is not due to cytotoxicity .

Advanced: How should researchers resolve contradictions in reported synthetic yields or purity?

Answer:

  • Reproduce conditions : Vary solvents (e.g., DMF vs. acetonitrile) or catalysts (e.g., DMAP vs. pyridine) to identify optimal parameters .
  • Analytical cross-checks : Use HPLC (≥95% purity threshold) and TLC to detect side products .
  • Scale-down trials : Test small batches to minimize resource waste .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: How can substituent modifications (e.g., bromine vs. chlorine) improve target binding affinity?

Answer:

  • Halogen bonding : Bromine’s polarizability enhances interactions with protein backbone carbonyls vs. chlorine .
  • Hydrophobic effects : Methyl groups increase logP, improving membrane permeability .
  • SAR studies : Compare IC₅₀ values of analogs in enzyme inhibition assays to map pharmacophores .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

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